molecular formula C18H24N4O3S B11228892 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11228892
M. Wt: 376.5 g/mol
InChI Key: RXSJJSPATKOVOO-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound that features a unique combination of a benzodioxepin ring, a triazole ring, and a diethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling of the Benzodioxepin and Triazole Rings: This step involves the formation of a sulfanyl linkage between the two rings.

    Introduction of the Diethylacetamide Group: The final step involves the acylation of the triazole ring with diethylacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxepin ring, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the benzodioxepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, tetrahydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The sulfanyl group may play a key role in binding to these targets, while the benzodioxepin and triazole rings may contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound shares the benzodioxepin ring but lacks the triazole and diethylacetamide groups.

    (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: This compound also contains the benzodioxepin ring but differs in the presence of a propenoic acid group instead of the triazole and diethylacetamide groups.

Uniqueness

The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide lies in its combination of the benzodioxepin, triazole, and diethylacetamide groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C18H24N4O3S/c1-4-22(5-2)16(23)12-26-18-20-19-17(21(18)3)13-7-8-14-15(11-13)25-10-6-9-24-14/h7-8,11H,4-6,9-10,12H2,1-3H3

InChI Key

RXSJJSPATKOVOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1C)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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